alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride
Description
Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride, systematically named 3,4-dihydroxy-α-((isopropylamino)methyl)benzyl alcohol hydrochloride (CAS: 51-30-9), is a synthetic catecholamine derivative and a non-selective β-adrenergic receptor agonist . It is pharmacologically identical to isoproterenol hydrochloride, a drug approved by the FDA in 1982 for treating bradycardia, asthma, and chronic obstructive pulmonary disease (COPD) . Its molecular formula is C₁₁H₁₇NO₃·HCl, with a molecular weight of 247.7 g/mol and a melting point of 170–171°C . The compound’s structure features a vanillyl alcohol backbone (3,4-dihydroxybenzyl alcohol) modified with an isopropylaminomethyl group, which enhances its affinity for β-adrenergic receptors .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3;/h4-6,8,11,13-15H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJGAKKBRRBUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1212-03-9 (Parent) | |
| Record name | Metiprenaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40926619 | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420-27-5, 13015-70-8 | |
| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metiprenaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (±)-α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METIPRENALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA494Z646H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride typically involves the reaction of vanillyl alcohol with isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanillin derivatives, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry: In chemistry, alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine: Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metanephrine Hydrochloride (CAS: 881-95-8)
- Structure: Metanephrine hydrochloride substitutes the isopropylamino group with a methylamino group and introduces a methoxy group at the C3 position of the benzene ring .
- Molecular Formula: C₁₀H₁₅NO₃·HCl (MW: 233.69 g/mol) .
- Pharmacology: Unlike isoproterenol, metanephrine is a metabolite of epinephrine and acts as a biomarker for pheochromocytoma. It lacks direct β-adrenergic agonist activity .
- Key Difference: The methylamino and methoxy groups reduce receptor binding affinity compared to isoproterenol’s isopropylamino group, altering its therapeutic application .
Clorprenaline Hydrochloride (CAS: 6933-90-0)
- Structure: Features a chlorine atom at the C2 position of the benzene ring and retains the isopropylaminomethyl group .
- Molecular Formula: C₁₁H₁₇Cl₂NO (MW: 250.17 g/mol) .
- Pharmacology : A β₂-selective adrenergic agonist used as a bronchodilator. The chlorine atom enhances selectivity for pulmonary β₂ receptors, reducing cardiac side effects .
- Key Difference : Chlorine substitution improves selectivity but may decrease metabolic stability due to steric and electronic effects .
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride (CAS: 1219960-69-6)
- Structure : Incorporates a cyclopropyl group at the para position of the benzene ring .
- Molecular Formula: C₁₄H₂₂ClNO (MW: 255.8 g/mol) .
- Pharmacology: Limited data exist, but the cyclopropyl group likely alters lipophilicity and receptor interaction kinetics. Potential applications in cardiovascular or respiratory diseases are theorized .
- Key Difference: The cyclopropyl group may enhance blood-brain barrier penetration compared to isoproterenol, though clinical relevance remains unverified .
Comparative Data Table
Stability and Metabolic Considerations
- Isoproterenol’s catechol structure (3,4-dihydroxy) makes it susceptible to oxidation, requiring light-resistant packaging .
- Chlorine in clorprenaline may slow hepatic metabolism, extending its duration of action compared to isoproterenol .
Biological Activity
Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride is a synthetic compound that exhibits various biological activities due to its unique structural properties. This article explores its biological effects, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₉ClN₂O₃ and a molecular weight of approximately 261.745 g/mol. Its structure includes a vanillyl alcohol backbone with an isopropylamino group attached to the alpha position, which contributes to its distinct chemical properties and biological activities.
This compound interacts with various biological targets, primarily enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , leading to diverse biological effects such as:
- Bronchodilation : The compound has shown potential in relaxing bronchial muscles, which may benefit respiratory conditions.
- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation, contributing to its therapeutic potential in inflammatory diseases.
- Analgesic Properties : Preliminary studies suggest it could provide pain relief through central nervous system modulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description | References |
|---|---|---|
| Bronchodilation | Potential to relax bronchial muscles | |
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Analgesic | Modulation of pain pathways | |
| Enzyme Inhibition | Interaction with specific enzymes affecting various pathways |
Case Studies and Research Findings
- Therapeutic Applications : A study explored the compound's potential as an anti-inflammatory agent in models of chronic inflammation. Results indicated significant reductions in inflammatory markers, suggesting its viability for therapeutic use.
- Respiratory Studies : In vitro experiments demonstrated that this compound could enhance airflow in constricted airway models, indicating its potential as a bronchodilator.
- Pain Management Research : Clinical trials assessing the analgesic effects showed promising results, with participants reporting reduced pain levels compared to placebo groups. Further pharmacological studies are required to elucidate the precise mechanisms involved.
Future Directions
The ongoing research into this compound aims to clarify its pharmacokinetics and pharmacodynamics. Understanding how this compound interacts within biological systems will be crucial for assessing its safety profiles and therapeutic effectiveness.
Q & A
Basic Research Questions
Q. How is α-((Isopropylamino)methyl)vanillyl alcohol hydrochloride structurally characterized, and what analytical methods are recommended for its identification?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm the molecular structure, including the presence of the isopropylamino and vanillyl alcohol moieties. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for purity assessment, as outlined in pharmacopeial monographs .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodology : The compound is readily soluble in 95% ethanol and dilute hydrochloric acid (0.1N HCl) but exhibits limited solubility in cold water or acetone. Pre-warm aqueous solutions to 40–50°C to enhance dissolution, and verify stability via pH monitoring (optimal range: 3.5–4.5) .
Q. How can researchers validate the purity of synthesized batches?
- Methodology : Apply reversed-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0). Quantify impurities (e.g., residual isopropyl alcohol) using gas chromatography (GC) with flame ionization detection, adhering to pharmacopeial limits (<1.0% w/w) .
Advanced Research Questions
Q. What experimental designs address discrepancies between in vitro β-adrenergic receptor binding data and in vivo cardiovascular responses?
- Methodology :
- In vitro : Use radioligand binding assays (e.g., ³H-CGP 12177) on isolated cardiomyocytes to measure receptor affinity (Kd).
- In vivo : Conduct hemodynamic studies in animal models (e.g., rat Langendorff heart) to assess heart rate and contractility.
- Analysis : Compare dose-response curves and account for pharmacokinetic factors (e.g., hepatic metabolism) that may reduce bioavailability in vivo .
Q. How does stereochemistry influence the compound’s pharmacological activity?
- Methodology : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test each isomer in cAMP accumulation assays using HEK293 cells expressing β1/β2-adrenoceptors. The racemic mixture (as commercialized) may exhibit non-selective receptor activation, whereas isolated enantiomers could show receptor subtype specificity .
Q. What degradation products form under accelerated stability conditions, and how are they characterized?
- Methodology : Subject the compound to stress testing (40°C/75% RH for 6 months). Analyze degraded samples using LC-MS/MS to identify oxidation products (e.g., quinone derivatives) and hydrolytic byproducts. Quantify degradation kinetics using Arrhenius modeling .
Q. How can researchers resolve contradictions in reported solubility profiles across literature sources?
- Methodology : Replicate solubility studies under standardized conditions (e.g., USP dissolution apparatus, 37°C) using buffered solutions (pH 1.2–7.4). Compare results with published data, considering variables like particle size polymorphism and excipient interactions .
Methodological Notes
- Controlled Environment Handling : Due to hygroscopicity and light sensitivity, store the compound in amber vials under nitrogen atmosphere at 2–8°C. Use glove boxes for weighing to prevent moisture absorption .
- Ethical and Safety Considerations : Adhere to ICH S6(R1) guidelines for preclinical studies involving animal models, particularly for cardiovascular toxicity assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
